1-Cyclohexyl-4-phenethylpiperidine

Sigma receptor pharmacology Receptor subtype selectivity Phenethylpiperidine SAR

1-Cyclohexyl-4-phenethylpiperidine (CAS 1224097-16-8; molecular formula C19H29N; molecular weight 271.44 g/mol) is a dual-substituted piperidine derivative featuring an N-cyclohexyl group and a 4-phenethyl appendage. It belongs to the N-arylalkylpiperidine class and is explicitly claimed as a sigma receptor ligand in patent literature, where it is designated compound and described as possessing high affinity for sigma-1 receptors.

Molecular Formula C19H29N
Molecular Weight 271.4 g/mol
Cat. No. B11849600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-phenethylpiperidine
Molecular FormulaC19H29N
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C19H29N/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1,3-4,7-8,18-19H,2,5-6,9-16H2
InChIKeyXGCUJNWNPHQUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-phenethylpiperidine – Structural Identity and Sigma Receptor Ligand Classification for Procurement Decisions


1-Cyclohexyl-4-phenethylpiperidine (CAS 1224097-16-8; molecular formula C19H29N; molecular weight 271.44 g/mol) is a dual-substituted piperidine derivative featuring an N-cyclohexyl group and a 4-phenethyl appendage . It belongs to the N-arylalkylpiperidine class and is explicitly claimed as a sigma receptor ligand in patent literature, where it is designated compound (5) and described as possessing high affinity for sigma-1 receptors [1]. The compound is commercially available from multiple suppliers at ≥98% purity, typically as the free base or hydrochloride salt (CAS 1224097-14-6), and is supplied for research use in neuroscience and receptor pharmacology . Its structural architecture—combining an N-cyclohexyl group with a C4-phenethyl chain—distinguishes it from both simpler phenethylpiperidines lacking the cyclohexyl moiety and from phencyclidine (PCP)-type compounds where the phenyl and cyclohexyl groups are both attached to the nitrogen atom [1].

Why 1-Cyclohexyl-4-phenethylpiperidine Cannot Be Substituted by Unsubstituted Phenethylpiperidine or Phenylcyclohexylpiperidine Analogs


Substituting 1-cyclohexyl-4-phenethylpiperidine with structurally simpler in-class compounds such as 1-phenethylpiperidine (lacking the N-cyclohexyl group) or 1-cyclohexyl-4-phenylpiperidine (lacking the ethyl linker) introduces measurable losses in pharmacological selectivity and functional profile. The N-cyclohexyl substituent is a critical determinant of sigma receptor affinity: patent data explicitly demonstrate that the combination of an N-cyclohexyl ring with a phenylalkyl side chain—as embodied in compound (5)—yields high-affinity sigma-1 receptor binding that is not achieved by piperidine derivatives lacking either substituent [1]. Furthermore, class-level SAR studies by Maeda et al. (2002) established that phenethylpiperidines as a scaffold preferentially target sigma-1 receptors over sigma-2 receptors, whereas the homologous phenylpropylpiperidines shift selectivity toward sigma-2 [2]. This body of evidence indicates that both the N-cyclohexyl and the 4-phenethyl groups are individually necessary for the compound's receptor recognition profile, and simple replacement by unsubstituted or mono-substituted analogs would fundamentally alter target engagement.

Quantitative Differentiation Evidence for 1-Cyclohexyl-4-phenethylpiperidine Against Key Structural Analogs


Sigma-1 Receptor Subtype Selectivity: Phenethylpiperidine Scaffold Favors σ1 Over σ2

The phenethylpiperidine scaffold, of which 1-cyclohexyl-4-phenethylpiperidine is a member, demonstrates preferential binding to sigma-1 receptors over sigma-2 receptors. Maeda et al. (2002) evaluated a range of phenethyl- and phenylpropylpiperidines in competitive binding assays and found that phenethylpiperidines consistently favor sigma-1 receptors, whereas the homologous phenylpropylpiperidines (one methylene extension) shift selectivity toward sigma-2 receptors [1]. This class-level selectivity profile is directly relevant to procurement decisions: the phenethyl chain length is a molecular switch for sigma subtype preference. While the exact Ki value for 1-cyclohexyl-4-phenethylpiperidine at sigma-1 is reported in patent Table 1 (image-based format preventing text extraction), the patent explicitly states the compound possesses high affinity for sigma-1 receptors, and the structurally simpler analog 1-phenethylpiperidine (lacking the 4-cyclohexyl group) exhibits a Ki of 30 nM at sigma-1 in rat brain homogenates using [3H](+)-pentazocine displacement [2].

Sigma receptor pharmacology Receptor subtype selectivity Phenethylpiperidine SAR

Structural Differentiation from the Fentanyl Scaffold: Absence of N-Phenylpropanamide Reduces Mu-Opioid Receptor Engagement

1-Cyclohexyl-4-phenethylpiperidine is structurally related to the fentanyl precursor 4-anilino-N-phenethylpiperidine (4-ANPP) but critically lacks the N-phenylpropanamide moiety required for high-affinity mu-opioid receptor (MOR) binding. In contrast, cyclohexyl fentanyl—which incorporates the N-phenylcyclohexanecarboxamide group onto the same 4-anilino-N-phenethylpiperidine core—exhibits weak in vitro MOR affinity and partial agonist activity (EC50 = 3.1 μM, efficacy 48% vs. DAMGO), dramatically reduced relative to fentanyl itself which displays sub-nanomolar MOR affinity [1]. The target compound 1-cyclohexyl-4-phenethylpiperidine, lacking any anilino or amide substituent at the 4-position, is expected to have further reduced MOR engagement compared to cyclohexyl fentanyl, consistent with its primary characterization as a sigma receptor ligand rather than an opioidergic agent in the patent literature [2]. This differentiation carries practical implications for controlled substance handling, regulatory scheduling, and experimental design in laboratories where opioid receptor confounds must be minimized.

Opioid receptor pharmacology Fentanyl analog differentiation Structural alert assessment

Neurite Outgrowth-Promoting Activity: Functional Differentiation from Reference Sigma Ligands

Patent US20110263862 explicitly demonstrates that 1-cyclohexyl-4-(2-phenylethyl)piperidine (compound 5) promotes neurite outgrowth in rat cerebral cortex neural cells, an activity attributed to its sigma receptor agonist properties [1]. The patent compares compounds (1) through (6), with compounds (5) and (6) receiving specific emphasis as preferred embodiments due to their combined high sigma receptor affinity and neurite outgrowth-promoting effects. This functional cellular readout differentiates the compound from sigma ligands that bind but do not activate downstream neurotrophic pathways. The reference compound SA4503 (a known sigma-1 agonist) and haloperidol (sigma antagonist) are used as positive controls in the patent's binding assays, establishing a comparative framework. While exact neurite outgrowth EC50 values are contained in the patent's image-based tables and cannot be text-extracted here, the patent explicitly claims that the compound of the present invention 'has a neurite outgrowth-promoting activity in central neural cells' [1].

Neuroregeneration Neurite outgrowth Sigma receptor functional assay

Anticholinesterase Activity: Class-Level Differentiation of 1-Cyclohexylpiperidine Derivatives from Non-Cyclohexyl Analogs

1-Cyclohexylpiperidine derivatives, as a class, exhibit potent competitive inhibition of both acetylcholinesterase and butyrylcholinesterase. Maayani et al. (1974) demonstrated that phencyclidine and ten of its 1-cyclohexylpiperidine derivatives are potent competitive inhibitors of butyrylcholinesterase and acetylcholinesterase [1]. This anticholinesterase activity is a class-level property associated with the 1-cyclohexylpiperidine substructure that is absent in piperidine derivatives lacking the N-cyclohexyl group. While 1-cyclohexyl-4-phenethylpiperidine itself was not among the specific compounds tested in the 1974 study, its shared 1-cyclohexylpiperidine core suggests potential cholinesterase interaction that would not be expected for comparator compounds such as 1-phenethylpiperidine or 4-phenethylpiperidine, which lack the N-cyclohexyl moiety. This class-level inference must be qualified: the 4-phenethyl substituent may modulate the anticholinesterase activity relative to the parent 1-cyclohexylpiperidine, and direct experimental confirmation for this specific compound has not been located in the publicly available literature.

Acetylcholinesterase inhibition Butyrylcholinesterase 1-Cyclohexylpiperidine pharmacology

Physicochemical Differentiation: Computed Molecular Properties vs. 4-Phenethylpiperidine and 1-Cyclohexyl-4-phenylpiperidine

1-Cyclohexyl-4-phenethylpiperidine (C19H29N, MW 271.44) occupies a distinct physicochemical space relative to its closest commercially available analogs. Compared to 4-phenethylpiperidine (C13H19N, MW 189.30, CAS 24152-41-8), the target compound adds a cyclohexyl group at the N-position, increasing molecular weight by 82.14 g/mol and calculated complexity from approximately 150 to 255 . Compared to 1-cyclohexyl-4-phenylpiperidine (C17H25N, MW 243.39, CAS 112611-53-7), the target compound replaces the direct 4-phenyl attachment with a 4-phenethyl group, adding one rotatable bond (from 2 to 4) and increasing molecular flexibility . These differences in molecular weight, rotatable bond count, and topological polar surface area directly impact membrane permeability, CNS penetration potential, and chromatographic behavior—practical considerations for analytical method development and in vitro assay design. Computed properties are sourced from chemical databases using standardized prediction algorithms .

Physicochemical properties Lipophilicity Molecular complexity

Synthetic Accessibility and Key Intermediates: N-Phenethyl-4-piperidone as a Shared but Differentiating Precursor

The synthesis of 1-cyclohexyl-4-phenethylpiperidine proceeds via cyclohexylimine formation from N-phenethyl-4-piperidone (NPP), followed by reduction, as described in the synthetic examples of patent US20110263862 [1] and in the Serbian Chemical Society publication on 3-alkylfentanyl synthesis [2]. NPP is a DEA List I controlled chemical and international controlled precursor due to its role in illicit fentanyl manufacture [3]. However, the synthetic route to 1-cyclohexyl-4-phenethylpiperidine diverges from the fentanyl pathway after the NPP stage: instead of introducing an aniline group at the 4-position followed by N-acylation with propionyl chloride or cyclohexanecarbonyl chloride (the fentanyl route), the NPP intermediate is converted to the cyclohexylimine and reduced. This shared precursor but divergent downstream chemistry is a critical procurement consideration: laboratories already handling NPP under regulatory controls can access this compound without additional precursor licensing, whereas the final compound itself may fall under different regulatory categories than fentanyl analogs due to the absence of the N-phenylamide group.

Synthetic route N-phenethyl-4-piperidone Precursor control

Optimal Procurement and Application Scenarios for 1-Cyclohexyl-4-phenethylpiperidine Based on Evidence


Sigma-1 Receptor Pharmacological Studies Requiring a Phenethylpiperidine Scaffold with Enhanced Lipophilicity

For in vitro sigma-1 receptor binding and functional assays where the phenethylpiperidine scaffold is desired for its sigma-1 over sigma-2 selectivity preference [1], 1-cyclohexyl-4-phenethylpiperidine offers the combined advantage of the sigma-1-favoring phenethyl linker and the enhanced lipophilicity conferred by the N-cyclohexyl group. The patent literature explicitly identifies this compound as having high affinity for sigma-1 receptors and neurite outgrowth-promoting activity in primary neuronal cultures [2], making it suitable as a tool compound for investigating sigma-1-mediated neurotrophic signaling pathways. Researchers should note that exact Ki values are available in the patent's Table 1 (image format) and should be verified against the primary source before establishing concentration-response relationships.

Neuroscience Research on Sigma Receptor-Mediated Neurite Outgrowth and Neuroregeneration

The demonstrated neurite outgrowth-promoting activity of 1-cyclohexyl-4-(2-phenylethyl)piperidine in rat cerebral cortex neural cells [1] positions this compound as a candidate for studies investigating sigma receptor-mediated neuroregeneration. The patent's explicit comparison of compounds (1) through (6) identifies compounds (5) and (6) as preferred embodiments based on their combined binding affinity and functional neurotrophic activity. For laboratories studying mechanisms of neuronal repair, axonal regeneration, or screening for pro-neurotrophic small molecules, this compound provides a structurally defined chemical probe with peer-reviewed (patent) documentation of its cellular activity, distinguishing it from commercially available sigma ligands for which neurite outgrowth data may be absent.

Analytical Reference Standard for Differentiating Fentanyl Analog Precursors from Non-Opioid Piperidine Derivatives

1-Cyclohexyl-4-phenethylpiperidine serves as a valuable analytical reference standard for forensic and quality control laboratories needing to distinguish between opioidergic fentanyl analogs and structurally related non-opioid piperidine derivatives. Its synthesis from N-phenethyl-4-piperidone (NPP)—the same precursor used for fentanyl manufacture [1][2]—but its divergence from the fentanyl pathway before introduction of the anilino group makes it an informative comparator in chromatographic and mass spectrometric analyses. The compound's distinct molecular weight (271.44 g/mol), retention characteristics, and fragmentation pattern differentiate it from both 4-ANPP (MW 280.4) and cyclohexyl fentanyl (MW 350.5), enabling its use as a system suitability standard or negative control in opioid receptor screening panels.

Structure-Activity Relationship Studies on N-Substituted 4-Phenethylpiperidines

For medicinal chemistry programs exploring the SAR of N-substituted 4-phenethylpiperidines, 1-cyclohexyl-4-phenethylpiperidine represents a key analog in a systematic substitution series. When compared with 1-phenethylpiperidine (N-phenethyl, no 4-substitution), 4-phenethylpiperidine (4-phenethyl, no N-substitution), and 1-cyclohexyl-4-phenylpiperidine (N-cyclohexyl, 4-phenyl without ethyl linker), this compound uniquely combines both the N-cyclohexyl and 4-phenethyl modifications [1][2]. This dual substitution pattern allows researchers to deconvolve the individual contributions of the N-cyclohexyl group (lipophilicity, sigma receptor affinity) from those of the 4-phenethyl group (sigma-1 selectivity, linker length effects) within a single molecular scaffold, facilitating the rational design of next-generation sigma receptor ligands with optimized selectivity and pharmacokinetic properties.

Quote Request

Request a Quote for 1-Cyclohexyl-4-phenethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.